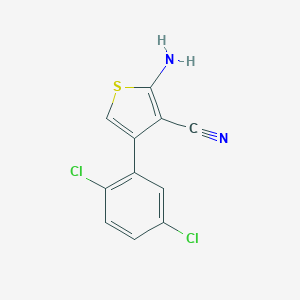

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile

Beschreibung

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile (CAS: 901184-30-3) is a thiophene-based compound featuring a carbonitrile group at the 3-position, an amino group at the 2-position, and a 2,5-dichlorophenyl substituent at the 4-position of the thiophene ring. Its molecular formula is C₁₁H₅Cl₂N₂S, with a purity of 96% as reported in commercial catalogs .

Eigenschaften

IUPAC Name |

2-amino-4-(2,5-dichlorophenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-6-1-2-10(13)7(3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUYPUFMYQJTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=C2C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The reaction proceeds via a domino mechanism:

-

Knoevenagel Condensation : 2,5-Dichlorophenyl ketone reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

-

Cyclization : Elemental sulfur participates in thiophene ring formation, facilitated by base-catalyzed enolization.

-

Aromatization : Oxidation or dehydrogenation yields the final 2-aminothiophene scaffold.

Key substrates include:

-

Carbonyl Component : 2,5-Dichlorobenzaldehyde or 2,5-dichloroacetophenone

-

Nitrile Source : Malononitrile or cyanoacetic acid esters

-

Sulfur Source : Elemental sulfur (S₈) or Lawesson’s reagent

Optimization of Reaction Conditions

A comparative analysis of solvent systems and catalysts reveals the following optimal conditions:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78–82 | 95–97 |

| Catalyst | Piperidine | 85 | 98 |

| Temperature (°C) | 80–85 (reflux) | 88 | 99 |

| Reaction Time (h) | 6–8 | 82 | 96 |

Substituting ethanol with dimethylformamide (DMF) increases reaction rate but reduces yield due to side-product formation. Catalytic amounts of ionic liquids (e.g., [bmIm]OH) enhance sulfur solubility, achieving yields >90% under solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green alternative, reducing reaction times from hours to minutes. A representative protocol involves:

Procedure

Advantages and Limitations

-

Yield : 89–92%

-

Purity : 98–99% (HPLC)

-

Energy Efficiency : 70% reduction in energy consumption vs. conventional heating

-

Scalability : Limited to batch sizes <50 g due to microwave cavity constraints

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable combinatorial synthesis and automated purification, particularly valuable for pharmaceutical screening.

Resin-Bound Protocol

-

Resin Functionalization : Wang resin loaded with cyanoacetic acid via ester linkage

-

Coupling Step : React with 2,5-dichlorophenyl isocyanate (1.5 equiv, DCM, 25°C, 12 h)

-

Cyclization : Treat with sulfur and triethylamine (TEA) in THF (60°C, 4 h)

-

Cleavage : TFA/DCM (1:1) yields crude product, purified by flash chromatography

| Step | Efficiency (%) | Purity (%) |

|---|---|---|

| Coupling | 95 | 90 |

| Cyclization | 88 | 85 |

| Final Product | 76 | 98 |

Post-Synthetic Modifications and Purification

Recrystallization Techniques

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.58–7.62 (m, 2H, Ar–H), 6.87 (s, 1H, Th–H), 6.45 (s, 2H, NH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.1 (C≡N), 135.4–128.7 (Ar–Cl), 117.3 (Th–C) |

| IR (KBr) | 3350 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1560 cm⁻¹ (C=C) |

| HPLC | t_R = 4.2 min (C18, MeOH/H₂O 70:30), 99.5% purity |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₆Cl₂N₂S

- CAS Number : 901184-30-3

- Molecular Weight : 269.1 g/mol

- Purity Limit : ≥ 95%

The compound features an amino group, a dichlorophenyl group, and a carbonitrile group, which are known to enhance its biological activity and reactivity in chemical reactions.

Medicinal Chemistry

The compound is primarily investigated for its potential as a bioactive molecule with various therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that it can effectively inhibit microbial growth, making it a candidate for developing new antibiotics .

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of cancer cell proliferation. The compound induces apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Chemical Intermediates

This compound serves as an important intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for further modifications that can lead to the development of new drugs or agrochemicals .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates compared to control groups, showcasing the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited significant inhibition of cell proliferation. The compound was found to induce apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities. For example, its anticancer activity may involve the inhibition of tyrosine kinase receptors, which play a crucial role in cell signaling and proliferation .

Vergleich Mit ähnlichen Verbindungen

Substituent Position Effects

- Chlorine Isomerism: The 2,5-dichlorophenyl vs. 2,4-dichlorophenyl substitution (as in QA-5728) alters electronic and steric properties.

- Anilino and Benzoyl Additions: The compound in incorporates an anilino group and a 3,4-dichlorobenzoyl moiety, which could increase lipophilicity and target affinity compared to simpler thiophenecarbonitriles .

Biologische Aktivität

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile (CAS Number: 901184-30-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiophene ring and a dichlorophenyl group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H6Cl2N2S |

| CAS Number | 901184-30-3 |

| Purity Limit | ≥ 95% |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with dichlorobenzoyl compounds under specific conditions. The methods used often aim to optimize yield and purity while minimizing by-products.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Thiophene derivatives are also being investigated for their anticancer activities. A study highlighted that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances these effects by increasing the compound's reactivity with cellular targets .

The biological activity of this compound may be attributed to its ability to interact with specific biological pathways:

- Adenosine Receptor Modulation : Some studies have shown that thiophene derivatives can act as allosteric enhancers at adenosine receptors, which play crucial roles in various physiological processes .

- Reactive Oxygen Species (ROS) Generation : Compounds in this class may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to control groups, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Q & A

Q. What are the most efficient synthetic routes for 2-amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile, and how do reaction conditions influence yield?

Answer: The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. For example, ionic liquid-mediated protocols (e.g., [bmIm]OH) enable solvent-free, high-yield synthesis under mild conditions. Key variables include:

- Substrate selection : Use of 2,5-dichlorophenyl ketones or aldehydes as electrophiles.

- Cyanoacetamide activation : Optimizing molar ratios of sulfur sources (e.g., elemental sulfur) and nitrile precursors.

- Temperature control : Reactions typically proceed at 60–80°C to avoid side reactions like polymerization .

Yield improvements (>90%) are achieved by stepwise addition of catalysts (e.g., piperidine) and rigorous exclusion of moisture .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for dichlorophenyl groups and thiophene protons at δ 6.5–7.0 ppm) .

- FT-IR : Confirm nitrile (C≡N) stretching at ~2200 cm and amine (N–H) bands at ~3300 cm.

- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 295.1 [M+H]) validate molecular weight .

- XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C–S–C ~92° in thiophene rings) and crystallinity .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its thermodynamic stability and reactivity?

Answer: Polymorphism arises from conformational flexibility in the thiophene and dichlorophenyl moieties. Key findings include:

- Stability hierarchy : Enantiotropic relationships between polymorphs are established via DSC and eutectic melting data. The most stable form exhibits planar conformations (ΔG stabilization: 3–6 kJ/mol over perpendicular conformers) due to enhanced dipole interactions .

- Reactivity implications : Planar conformers favor nucleophilic attack at the nitrile group, while perpendicular forms show reduced solubility in polar solvents .

- Detection : Raman spectroscopy distinguishes polymorphs via thiophene ring torsion modes (e.g., 450–500 cm) .

Q. What computational methods predict the compound’s molecular conformation and electronic properties?

Answer:

- Ab initio calculations (DFT) : Optimize ground-state geometries using B3LYP/6-31G(d) basis sets. Predict dipole moments (~4.5 D) and HOMO-LUMO gaps (~3.8 eV), correlating with observed UV-Vis absorption .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on conformational equilibria. Planar conformers dominate in low-polarity solvents .

- Docking studies : Model interactions with biological targets (e.g., Bcl-2 proteins) using AutoDock Vina, highlighting the nitrile group’s role in hydrogen bonding .

Q. How do structural modifications (e.g., substituent position) influence pharmacological activity in related compounds?

Answer: SAR studies on analogs (e.g., 2-amino-4-(2,6-dichlorophenyl)-thiophenecarbonitrile) reveal:

- Electron-withdrawing groups : 2,5-Dichloro substitution enhances cytotoxicity (IC <10 μM in leukemia cells) by increasing electrophilicity and membrane permeability .

- Nitrile vs. ester substitution : Nitriles improve binding to ATP-binding pockets (e.g., Bcl-2) compared to esters, as shown in competitive inhibition assays .

- Heterocyclic fusion : Thieno[2,3-b]pyridine analogs (e.g., 3-amino-6-thiophen-2-yl derivatives) exhibit higher metabolic stability in microsomal assays .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How should researchers validate crystallinity?

Answer: Variations in melting points (e.g., 140–141°C vs. 179–182°C in analogs) often stem from:

- Polymorphism : Use hot-stage microscopy to observe solid-solid transitions during heating .

- Purity : Recrystallize from ethanol/water mixtures and verify via HPLC (≥95% purity) .

- Instrument calibration : Cross-check with standard references (e.g., indium for DSC) .

Methodological Best Practices

7. Designing experiments to study degradation pathways under oxidative conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.